molecular formula C17H10BrClN2O3 B2553311 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 941957-36-4

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2553311
CAS No.: 941957-36-4
M. Wt: 405.63
InChI Key: QAIRYAOSDCTYOD-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) ring, a privileged structure in medicinal chemistry. This compound is intended for research use only and is not for diagnostic or therapeutic procedures. The 1,2-oxazole core is a significant heterocyclic scaffold found in numerous bioactive molecules and is a key intermediate in synthesizing more complex chemical entities. While the specific biological activity and mechanism of action of this particular compound require experimental validation, analogs and derivatives containing the 1,2-oxazole motif have been extensively investigated for their antimicrobial and anticancer properties . The structure of this compound, which combines the 1,2-oxazole-5-carboxamide group with a benzophenone derivative bearing bromo and chloro substituents, suggests potential as a valuable building block in drug discovery campaigns. Researchers may explore its application in developing novel enzyme inhibitors or as a molecular probe for hit-to-lead optimization studies, particularly against targets known to interact with similar heterocyclic systems. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for personal, medicinal, or household use. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIRYAOSDCTYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide and related compounds:

Compound Name Molecular Weight Key Substituents Target Receptor/Activity Stability in Biological Samples Pharmacological Notes
Target Compound ~418.6 (calc.) 4-bromo, 2-(2-chlorobenzoyl) Unknown Likely unstable (amide bond hydrolysis) Hypothesized to bind proteases/receptors via hydrophobic interactions
R004 Not reported 2-butyl-5-chloro-imidazole, 4-methoxy-3-(trifluoromethyl)phenyl PAR-2 inhibitor Unstable in plasma/urine; requires acidification Superior anti-inflammatory activity vs. diclofenac in rat models
SSAA09E2 Not reported 4-(4-methylpiperazin-1-yl)phenylmethyl SARS-CoV-2 Tyr160-Met161-His162 junction Not reported Strong hydrogen bonding (Fmax = 288 1/cm)
Enamine Ltd Compound 351.85 2-fluorophenyl, cyclobutyl Unknown Hydrochloride salt enhances stability No activity data reported
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Not reported 2-chlorobenzoyl, peptide backbone Likely protease-related targets Stable under synthesis conditions Peptide-based; distinct mechanism

Pharmacokinetic and Stability Profiles

  • Target Compound vs. R004 : Both share an oxazole-carboxamide core, but R004’s trifluoromethyl and methoxy groups enhance metabolic stability compared to the target’s bromo and chlorobenzoyl groups. However, R004’s amide bond is prone to enzymatic hydrolysis, necessitating sample acidification during bioanalysis . The target compound’s electron-withdrawing substituents may accelerate hydrolysis, reducing plasma stability.
  • Target Compound vs. SSAA09E2 : SSAA09E2’s piperazine group facilitates polar interactions (e.g., hydrogen bonding), as evidenced by its high vibrational frequency (288 1/cm) in thermodynamic studies . The target’s chlorobenzoyl group may instead favor hydrophobic binding but lacks direct evidence of comparable hydrogen-bonding efficacy.

Pharmacological Activity

  • R004: Demonstrates potent PAR-2 inhibition and anti-inflammatory effects in formaldehyde-induced edema models, outperforming diclofenac sodium .
  • SSAA09E2 : Exhibits antiviral activity via interactions with the SARS-CoV-2 TMH junction, highlighting the role of oxazole-carboxamide derivatives in targeting viral proteases .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H12BrClN2O3. Its structure features an oxazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with oxazole moieties exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against Candida albicansMIC (µg/ml) against E. coli
11.620
20.815
This compoundTBDTBD

Data from multiple studies indicate varying levels of efficacy against different strains of bacteria and fungi.

Anti-inflammatory Activity

Research has shown that oxazole derivatives can possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of various oxazole derivatives, this compound was tested for its ability to reduce edema in murine models. The compound demonstrated a significant reduction in paw swelling compared to the control group.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Prostacyclin Receptor Antagonism : Similar compounds have been identified as antagonists to prostacyclin receptors (IP), which play a crucial role in vascular biology and inflammation.
  • Aryl Hydrocarbon Receptor (AHR) Modulation : Some derivatives have shown potential as AHR agonists, which are implicated in various diseases including cancer and autoimmune disorders.

Research Findings

A comprehensive review highlighted the therapeutic potential of oxazole-based compounds across multiple disease models, indicating that modifications to the oxazole ring can enhance biological activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthSingh et al., 2019
Anti-inflammatoryReduction in edema in murine modelsResearchGate Study
Cancer Cell InhibitionInduction of apoptosis in cancer linesPubMed Article

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